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Compound of Interest

Compound Name: CART(55-102)(rat)

Cat. No.: B561573 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cocaine- and amphetamine-regulated transcript (CART) peptides are

neuropeptides involved in a wide array of physiological processes, including feeding behavior,

drug reward, stress, and energy homeostasis. The active fragment, CART(55-102), is a potent

satiety factor that inhibits both normal and starvation-induced feeding. While central

administration (e.g., intracerebroventricular) has been extensively studied, systemic

administration via the intraperitoneal (IP) route provides a valuable method for investigating the

peripheral and potential central effects of CART(55-102) without invasive brain surgery. These

notes provide detailed protocols for the IP administration of CART(55-102) in rats, focusing on

its documented effects on psychostimulant-induced locomotion, along with summaries of

quantitative data and known signaling pathways.

Section 1: Experimental Protocols
This section details the necessary materials and procedures for preparing and administering

CART(55-102) intraperitoneally to rats for behavioral analysis.

Materials and Reagents
Rat CART(55-102) peptide (e.g., American Peptide Company)

Sterile, pyrogen-free 0.9% saline solution

Microcentrifuge tubes
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Vortex mixer

Calibrated pipettes

1 mL syringes with 25-27 gauge needles

Animal scale

Animal Models
Species: Rat (e.g., Sprague-Dawley, Wistar)

Housing: Animals should be housed in a controlled environment with a standard 12-hour

light/dark cycle and ad libitum access to food and water, unless otherwise specified by the

experimental design. All procedures must adhere to institutional and national guidelines for

the care and use of laboratory animals.[1]

Preparation of CART(55-102) Solution
Reconstitution: Allow the lyophilized CART(55-102) peptide to equilibrate to room

temperature before opening the vial.

Dissolution: Reconstitute the peptide in sterile 0.9% saline to create a stock solution. The

concentration should be calculated based on the desired final dosage and injection volume.

Dilution: On the day of the experiment, prepare the required final concentrations by diluting

the stock solution with sterile 0.9% saline.

Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid

repeated freeze-thaw cycles. Diluted solutions for immediate use should be kept on ice.

Intraperitoneal (IP) Administration Protocol
This protocol is adapted from studies investigating the effects of systemic CART(55-102) on

psychostimulant-induced locomotion.[1][2]

Animal Handling: Gently handle the rat to minimize stress. Weigh the animal immediately

before injection to ensure accurate dose calculation.
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Dose Calculation: Calculate the required volume of CART(55-102) solution based on the

animal's body weight and the target dose (e.g., in µg/kg).

Injection Volume: The standard injection volume for IP administration in rats is 1 mL/kg.[1][2]

Injection Procedure:

Securely hold the rat with its head tilted downwards to allow the abdominal organs to shift

cranially.

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to

prevent damage to the bladder or cecum.

Aspirate slightly to ensure the needle has not entered a blood vessel or organ before

injecting the solution.

Inject the solution smoothly and withdraw the needle.

Post-Injection Monitoring: Return the animal to its home cage or the experimental apparatus

and monitor for any adverse reactions.

Protocol for Assessing Psychostimulant-Induced
Locomotor Activity
This protocol describes a common application for IP administration of CART(55-102).[2]

Apparatus: Use automated locomotor activity (LMA) chambers equipped with infrared beams

to track movement.

Acclimation: Place the rats in the LMA chambers for a baseline period (e.g., 30-60 minutes)

to allow them to acclimate to the new environment.

First Injection (CART/Vehicle): Remove the animals from the chambers and administer the

calculated dose of CART(55-102) or a saline vehicle via IP injection.

Pre-treatment Period: Return the animals to the LMA chambers for a 15-minute pre-

treatment period.[2]
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Second Injection (Psychostimulant/Vehicle): Remove the animals again and administer an IP

injection of a psychostimulant (e.g., cocaine 10 mg/kg, amphetamine 2 mg/kg) or saline.[2]

Data Collection: Immediately return the animals to the chambers and record locomotor

activity (e.g., distance traveled) for 30-60 minutes.[2]
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Section 2: Quantitative Data Summary
Systemic administration of CART(55-102) has been shown to attenuate locomotion induced by

psychostimulants in a biphasic, U-shaped dose-response manner.[2] The tables below

summarize the quantitative findings from key studies.

Table 1: Effect of IP CART(55-102) on Amphetamine-Induced Locomotion in Rats Data

extracted from Job & Kuhar (2012).[2]

CART(55-102) Dose
(IP)

Amphetamine
Challenge (2
mg/kg, IP)

Outcome Significance

0 µg/kg (Vehicle) Yes
High locomotor

activity (control)
-

10 µg/kg Yes
No significant change

vs. control
Not Significant

25 µg/kg Yes
Significant attenuation

of locomotion
p < 0.05

100 µg/kg Yes
Attenuation effect is

diminished
Not Significant

0-100 µg/kg No (Saline Challenge)
No effect on basal

locomotor activity
Not Significant
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Table 2: Effect of IP CART(55-102) on Cocaine-Induced Locomotion in Rats Data extracted

from Job & Kuhar (2012).[2]

CART(55-102) Dose
(IP)

Cocaine Challenge
(10 mg/kg, IP)

Outcome Significance

0 µg/kg (Vehicle) Yes
High locomotor

activity (control)
-

10 µg/kg Yes
Significant attenuation

of locomotion
p < 0.05

25 µg/kg Yes
Significant attenuation

of locomotion
p < 0.05

100 µg/kg Yes
No significant change

vs. control
Not Significant

Section 3: Known Mechanisms and Signaling
Pathways
While the precise receptor for CART peptides remains elusive, several downstream signaling

pathways have been identified, primarily from in-vitro and central administration studies. These

mechanisms are believed to underlie its diverse physiological effects.

G-Protein Coupled Receptor (GPCR) - ERK Pathway
CART(55-102) is known to activate the extracellular signal-regulated kinase (ERK) pathway in

pituitary-derived cell lines.[3] This activation is sensitive to pertussis toxin, suggesting the

involvement of a Gi/o-type G-protein coupled receptor.[3][4] This pathway is crucial for cell

proliferation, differentiation, and survival.[5]
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In rat hippocampal neurons, CART(55-102) has been shown to inhibit L-type voltage-gated

Ca2+ channels.[4] This action reduces depolarization-induced calcium influx, a key process in

neurotransmission and cellular signaling. This effect is also mediated by a G-protein-dependent

pathway.[4]

DPP4 Inhibition and Anti-inflammatory Action
A novel, receptor-independent mechanism has been identified for CART(55-102) in the spinal

cord following intrathecal administration. In inflammatory pain models, CART(55-102) is

processed to generate an isoleucine-proline-isoleucine (IPI) tripeptide.[6] This IPI fragment

directly inhibits the dipeptidyl-peptidase 4 (DPP4) enzyme, leading to a reduction in glia-

derived pro-inflammatory cytokines and a consequent antihyperalgesic effect.[6]
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Section 4: Application Notes and Discussion
Primary Application: The most clearly defined application for IP administration of CART(55-

102) in rats is the modulation of behaviors associated with the mesolimbic dopamine system.

Studies consistently show that systemic CART(55-102) can attenuate the locomotor-

activating effects of cocaine and amphetamine.[2][7]

Biphasic Dose-Response: Researchers should be aware of the U-shaped dose-response

curve observed in locomotor studies.[2] Mid-range doses (10-25 µg/kg) are effective, while

higher doses (100 µg/kg) lose efficacy. This suggests complex pharmacodynamics, possibly

involving different receptor populations or feedback mechanisms at higher concentrations.

Systemic vs. Central Effects: Unlike central administration, which potently inhibits food

intake, peripheral IP administration of CART(55-102) (at a high dose of 2.0 µg, equivalent to

~8 mg/kg in a 250g rat) did not affect food intake or thermoregulation.[8] This suggests that

either the peptide does not cross the blood-brain barrier in sufficient quantities to engage

hypothalamic feeding circuits, or its peripheral actions are distinct from its central ones.

Mechanism of Action: The attenuation of psychostimulant effects by systemic CART is likely

mediated by its interaction with the central dopamine system. CART peptides are known to
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be present in and act on key areas of the brain's reward circuitry, such as the nucleus

accumbens (NAc) and the ventral tegmental area (VTA).[9][10] IP administration may lead to

sufficient CNS penetration to modulate these pathways or act via peripheral mechanisms

that indirectly influence central neurotransmission.

Future Directions: Further research is needed to elucidate the pharmacokinetics of IP-

administered CART(55-102) and to confirm whether its behavioral effects are due to direct

CNS action or peripheral signaling. Investigating its potential as a systemic modulator of

drug-seeking behavior remains a promising area for addiction research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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